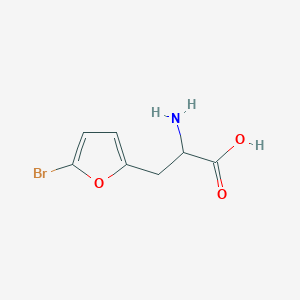
(2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride is a chiral amino acid derivative. It is known for its unique structural properties, which make it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride typically involves the reaction of 2-amino-4,4-dimethylpentanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process may involve steps such as crystallization and purification to obtain the hydrochloride salt in its desired form.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods are designed to maximize yield and minimize production costs. The use of advanced reactors and purification systems ensures that the compound meets the required quality standards for various applications.
化学反応の分析
Types of Reactions
(2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amino acid derivatives. These products have various applications in chemical synthesis and research.
科学的研究の応用
(2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme function and protein structure.
Industry: The compound is used in the production of various chemical products and materials.
作用機序
The mechanism of action of (2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing their activity and function. It may also interact with cellular receptors, modulating various biological processes.
類似化合物との比較
Similar Compounds
Similar compounds include other amino acid derivatives such as (2S)-2-amino-3-methylbutanoic acid and (2S)-2-amino-5-methylhexanoic acid. These compounds share structural similarities but differ in their side chain composition and functional properties.
Uniqueness
(2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride is unique due to its specific structural configuration and the presence of a dimethyl group on the pentanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C7H16ClNO2 |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
(2S)-2-amino-4,4-dimethylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,3)4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m0./s1 |
InChIキー |
RCONRVSNXDHMHV-JEDNCBNOSA-N |
異性体SMILES |
CC(C)(C)C[C@@H](C(=O)O)N.Cl |
正規SMILES |
CC(C)(C)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


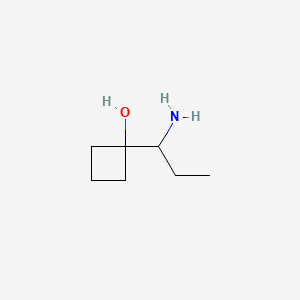
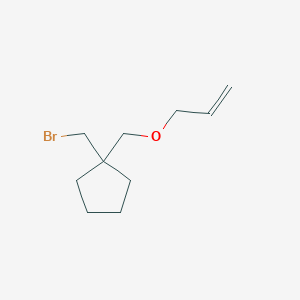
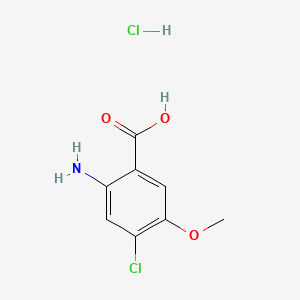
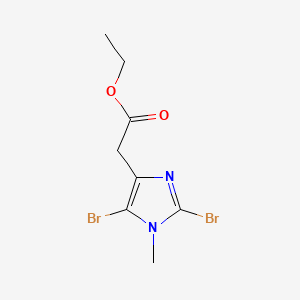

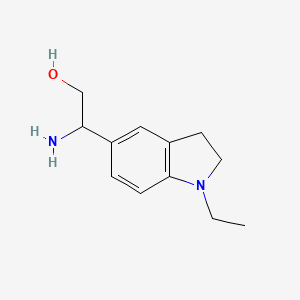
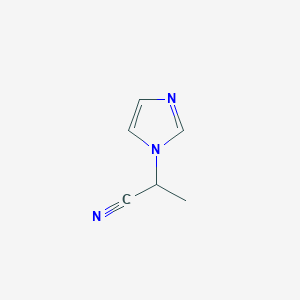
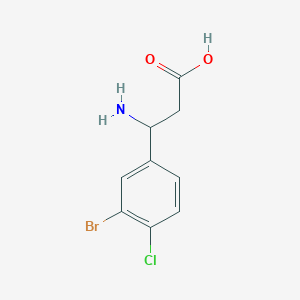
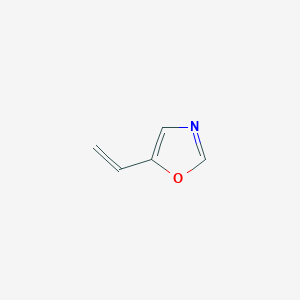


![rac-[(2R,4R)-4-aminooxan-2-yl]methanol](/img/structure/B13557476.png)

